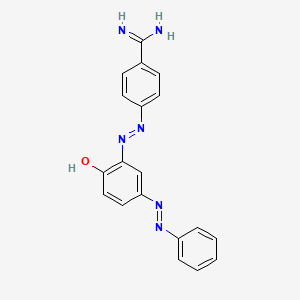
4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide is an azo compound characterized by the presence of two azo groups (-N=N-) within its molecular structure Azo compounds are well-known for their vivid colors and are widely used in dyeing processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide typically involves an azo coupling reaction. This process starts with the diazotization of an aromatic amine to form a diazonium salt, which then reacts with another aromatic compound to form the azo bond. The reaction conditions often include an acidic medium for diazotization and a basic medium for the coupling reaction .
Industrial Production Methods
In industrial settings, the production of azo compounds like this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in large-scale production .
化学反応の分析
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds.
Reduction: Reduction of azo compounds typically results in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are frequently used.
Substitution: Reagents like halogens and sulfonic acids are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Azoxy compounds.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated azo compounds.
科学的研究の応用
4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a dye and a chromophore in various chemical reactions and processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of dyes for textiles, inks, and plastics
作用機序
The mechanism of action of 4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide involves its interaction with biological molecules through its azo groups. These interactions can lead to the formation of reactive intermediates that can bind to proteins and nucleic acids, thereby exerting various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .
類似化合物との比較
Similar Compounds
- 4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)quinolin-8-ol
- 4-(4-Bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one
Uniqueness
4-((2-Hydroxy-5-(phenyldiazenyl)phenyl)diazenyl)benzenecarboximidamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its dual azo groups and the presence of a carboximidamide moiety make it particularly versatile in various applications compared to other similar azo compounds .
特性
分子式 |
C19H16N6O |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
4-[(2-hydroxy-5-phenyldiazenylphenyl)diazenyl]benzenecarboximidamide |
InChI |
InChI=1S/C19H16N6O/c20-19(21)13-6-8-15(9-7-13)23-25-17-12-16(10-11-18(17)26)24-22-14-4-2-1-3-5-14/h1-12,26H,(H3,20,21) |
InChIキー |
NKLDVTYKPPGNGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


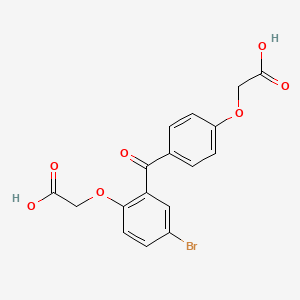
![N-[1-[[1-[[1-[(6-amino-1-hydroxyhexan-2-yl)amino]-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[3-(1H-imidazol-5-yl)propanoylamino]-3-phenylpropanamide](/img/structure/B10852102.png)


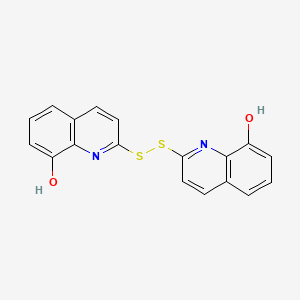
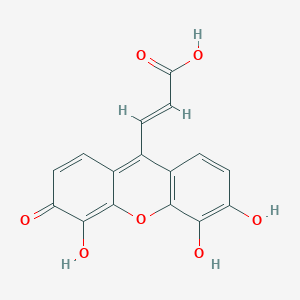
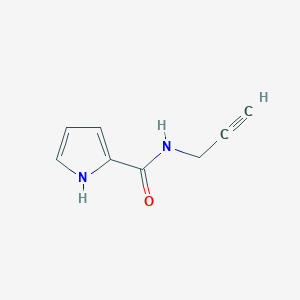

![N-[(E)-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B10852140.png)
![7,8-dimethoxy-4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e]isoindole](/img/structure/B10852142.png)
![7,8-Dimethoxy-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-benzo[e]isoindol-3-one](/img/structure/B10852143.png)
![1-methyl-N-[(E)-(1-methyl-4-quinolylidene)amino]quinolin-4-imine](/img/structure/B10852152.png)
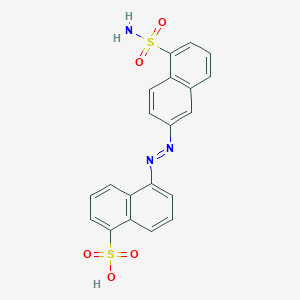
![1,4-Dihydroxy-2-[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione](/img/structure/B10852168.png)
